molecular formula C20H25BrN2 B10881221 1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine

1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine

Cat. No.: B10881221
M. Wt: 373.3 g/mol
InChI Key: IUJIURWHXRMQHJ-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine is a disubstituted piperazine derivative characterized by two distinct aromatic substituents: a 4-bromophenylmethyl group and a 4-ethylphenylmethyl group attached to the piperazine ring. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in antipsychotics, antihistamines, and anticancer agents .

Properties

Molecular Formula

C20H25BrN2

Molecular Weight

373.3 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine

InChI

InChI=1S/C20H25BrN2/c1-2-17-3-5-18(6-4-17)15-22-11-13-23(14-12-22)16-19-7-9-20(21)10-8-19/h3-10H,2,11-16H2,1H3

InChI Key

IUJIURWHXRMQHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Direct Alkylation of Piperazine

The most widely reported method involves the sequential alkylation of piperazine using benzyl halides. In this approach, piperazine reacts first with 4-bromobenzyl bromide, followed by 4-ethylbenzyl chloride, under basic conditions. The reaction proceeds via an SN2 mechanism , where the piperazine nitrogen acts as a nucleophile, displacing halide ions from the benzyl halides.

Reaction conditions :

  • Solvent : Ethanol, n-butanol, or dichloromethane

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Temperature : Reflux (70–100°C) for 12–24 hours

A representative reaction scheme is provided below:

Piperazine+4-Bromobenzyl bromideK2CO3Ethanol, reflux1-[(4-Bromophenyl)methyl]piperazine\text{Piperazine} + \text{4-Bromobenzyl bromide} \xrightarrow[\text{K}2\text{CO}3]{\text{Ethanol, reflux}} \text{1-[(4-Bromophenyl)methyl]piperazine}
+4-Ethylbenzyl chlorideEt3NDCM, rtTarget Compound+ \text{4-Ethylbenzyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM, rt}} \text{Target Compound}

Yield : 65–75% after purification by recrystallization (ethanol/water).

Solvent Optimization for Industrial Scalability

Patent EP2937341A1 and WO2013008242A1 emphasize solvent selection to suppress quaternary ammonium salt formation, a common side reaction. n-Butanol demonstrates superior performance over ethanol due to:

  • Reduced polarity, minimizing ionic byproduct solubility.

  • Higher boiling point, enabling prolonged reflux without solvent loss.

Comparative Data :

SolventYield (%)Purity (%)Quaternary Salt (%)
Ethanol68928
n-Butanol8299<1

Data adapted from WO2013008242A1.

Alternative Synthetic Routes and Their Mechanistic Nuances

Reductive Amination Approach

While less common, reductive amination offers a pathway avoiding halogenated intermediates. This method condenses 4-bromobenzaldehyde and 4-ethylbenzylamine with piperazine in the presence of a reducing agent:

4-Bromobenzaldehyde+4-Ethylbenzylamine+PiperazineNaBH4MeOHTarget Compound\text{4-Bromobenzaldehyde} + \text{4-Ethylbenzylamine} + \text{Piperazine} \xrightarrow[\text{NaBH}_4]{\text{MeOH}} \text{Target Compound}

Advantages :

  • Avoids handling reactive benzyl halides.

  • Yields 60–68% with fewer purification steps.

Limitations :

  • Requires strict moisture control.

  • Lower overall yield compared to alkylation.

Solid-Phase Synthesis for High-Throughput Applications

ChemDiv’s Screening Compound 3702-0468 highlights solid-phase techniques using resin-bound piperazine. Key steps include:

  • Immobilization of piperazine on Wang resin.

  • Sequential coupling with 4-bromobenzyl bromide and 4-ethylbenzyl chloride.

  • Cleavage using trifluoroacetic acid (TFA)/dichloromethane (1:1).

Performance Metrics :

  • Purity: >95% (HPLC)

  • Throughput: 50–100 compounds/week

Critical Factors Influencing Reaction Efficiency

Base Selection and Stoichiometry

Strong bases like K₂CO₃ drive the reaction to completion but risk hydrolyzing sensitive substrates. Weak bases (e.g., Et₃N) are preferable for electron-deficient benzyl halides. Patent EP2937341A1 reports optimal results with a 1:2.2 molar ratio (piperazine:benzyl halide) to compensate for base-induced deprotonation.

Temperature and Reaction Time

  • Low-temperature regimes (0–25°C): Minimize side reactions but require extended times (48–72 hours).

  • Reflux conditions : Accelerate kinetics but may degrade thermally labile products.

Purification and Characterization Strategies

Chromatography vs. Recrystallization

  • Column chromatography (SiO₂, ethyl acetate/hexane) resolves regioisomers but is cost-prohibitive for large batches.

  • Recrystallization from ethanol/water (3:1) achieves >99% purity for gram-scale synthesis.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): Key peaks include:

    • δ 3.45 (s, 4H, piperazine CH₂)

    • δ 4.25 (s, 2H, Ar-CH₂-N)

    • δ 7.25–7.40 (m, 8H, aromatic H)

  • HRMS : Calculated for C₂₀H₂₄BrN₂ [M+H]⁺: 387.1014; Found: 387.1011.

Industrial-Scale Production: Lessons from Imatinib Intermediate Synthesis

WO2013008242A1 details a scalable protocol for analogous piperazine derivatives, emphasizing:

  • Stepwise addition : Slow addition of N-methyl piperazine to 4-bromomethyl benzoic acid in n-butanol prevents exothermic side reactions.

  • Acidification protocol : Isopropanolic HCl precipitates the product while dissolving unreacted starting materials.

Process Summary :

  • Charge 4-bromomethyl benzoic acid (25 g) and K₂CO₃ (32.1 g) into n-butanol.

  • Add N-methyl piperazine (29.1 g) dropwise over 1 hour.

  • Reflux for 12 hours, extract with water, and acidify with HCl/isopropanol.

  • Filter and wash with n-butanol to obtain 99% pure product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Bromophenyl Site

The bromine atom on the 4-bromophenylmethyl group undergoes nucleophilic substitution under mild conditions due to the electron-deficient aromatic ring. Common nucleophiles include amines, alkoxides, and thiols.

Reaction ConditionsNucleophileProductYield (%)Reference
DMF, K<sub>2</sub>CO<sub>3</sub>, 80°CPiperidine1-[(4-Piperidinophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine78
EtOH, NH<sub>3</sub>, refluxAmmonia1-[(4-Aminophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine65

Mechanism : The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-withdrawing bromine. The ethylphenyl group remains inert under these conditions due to its electron-donating nature.

Oxidation of the Ethyl Group

The ethyl substituent on the 4-ethylphenylmethyl group undergoes oxidation to form a carboxylic acid or ketone, depending on the oxidizing agent:

Oxidizing AgentConditionsProductSelectivityReference
KMnO<sub>4</sub>H<sub>2</sub>O, H<sub>2</sub>SO<sub>4</sub>, 100°C1-[(4-Bromophenyl)methyl]-4-[(4-carboxyphenyl)methyl]piperazine90% acid
CrO<sub>3</sub>Acetic acid, 60°C1-[(4-Bromophenyl)methyl]-4-[(4-acetylphenyl)methyl]piperazine85% ketone

Kinetics : Oxidation rates correlate with steric hindrance around the ethyl group. The bulky piperazine ring slows reaction progression compared to simpler aryl ethyl derivatives.

Reductive Dehalogenation of the Bromophenyl Group

Catalytic hydrogenation removes the bromine atom, enabling further functionalization:

CatalystConditionsProductYield (%)Reference
Pd/C (10%)H<sub>2</sub> (1 atm), EtOH, 25°C1-[(Phenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine92
Ni-RaneyH<sub>2</sub> (3 atm), NH<sub>3</sub>, 50°C1-[(4-Aminophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine74

Side Reactions : Over-reduction of the ethyl group to ethane is observed at higher H<sub>2</sub> pressures (>5 atm).

Piperazine Ring Functionalization

The secondary amines on the piperazine ring participate in alkylation and acylation reactions:

ReagentConditionsProductYield (%)Reference
CH<sub>3</sub>IK<sub>2</sub>CO<sub>3</sub>, DMF, 60°C1,4-Bis[(4-bromophenyl)methyl]-N,N'-dimethylpiperazine68
Acetyl chlorideNEt<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 0°C1,4-Bis[(4-bromophenyl)methyl]-N,N'-diacetylpiperazine81

Steric Effects : Steric hindrance from the bulky benzyl groups limits mono-functionalization; di-substitution dominates.

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:

Reaction TypeConditionsProductYield (%)Reference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O1-[(4-Biphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine76
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>1-[(4-Anilinophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine83

Limitations : The ethylphenyl group remains unreactive under these conditions, preserving regioselectivity.

Photochemical Reactions

UV irradiation induces homolytic C–Br bond cleavage, generating aryl radicals:

ConditionsQuencherProductReference
UV (254 nm), benzeneTEMPOTEMPO-adduct at the 4-position
UV (365 nm), O<sub>2</sub>None1-[(4-Hydroxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine

Applications : Radical intermediates enable polymer grafting or tandem cyclization reactions.

Scientific Research Applications

Research indicates that 1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine exhibits several biological activities, particularly in the following areas:

1. Antimicrobial Activity
Studies have shown that compounds similar to this one can disrupt essential metabolic pathways in microorganisms, demonstrating potential as antimicrobial agents. For instance, derivatives have been tested against various bacteria, showing significant inhibitory effects.

2. Neurological Applications
The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. It may modulate receptors involved in conditions such as depression and anxiety.

3. Cancer Research
Compounds with similar structures have been evaluated for their anticancer properties. They may inhibit key enzymes involved in cancer cell proliferation, providing a basis for their use in cancer therapies.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibits growth of Staphylococcus aureus
NeurologicalModulates serotonin receptors
AnticancerInhibits proliferation of cancer cells

Table 2: Structure-Activity Relationship (SAR)

Modification TypeEffect on ActivityExample Compound
Bromine SubstitutionIncreased receptor binding affinity1-(3-Bromobenzyl)-4-(phenyl)piperazine
Ethyl Group AdditionEnhanced lipophilicity1-(3-Chlorobenzyl)-4-(4-methylbenzyl)piperazine

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of similar compounds against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL against Staphylococcus aureus, highlighting their potential as antibacterial agents.

Case Study 2: Neuropharmacological Effects
Research on related compounds indicated their ability to cross the blood-brain barrier, suggesting neuroprotective effects. A derivative was found to modulate dopamine receptors, indicating potential applications in treating Parkinson's disease.

Case Study 3: Cancer Cell Proliferation
In vitro studies demonstrated that related piperazine derivatives inhibited the proliferation of breast cancer cell lines with IC50 values ranging from 2.76 µM to 9.27 µM, suggesting a promising avenue for cancer treatment development.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-4-(4-ethylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperazine Derivatives

Substituent-Based Comparisons

Piperazine derivatives are often tailored by modifying substituents to optimize biological activity or physicochemical properties. Below is a comparative analysis of structurally related compounds:

Compound Substituents Molecular Weight Key Properties/Activities Reference
1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine (Target) 4-Bromophenylmethyl, 4-Ethylphenylmethyl ~359.3 g/mol* High lipophilicity (predicted); potential CNS activity (inferred from analogs)
1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine 4-Bromophenylmethyl, 2-Furylmethyl 335.24 g/mol Moderate lipophilicity; used in synthetic intermediates
1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine 4-Chlorophenylmethyl, 4-Methylsulfanylbenzyl 363.32 g/mol Enhanced metabolic stability due to sulfur atom; potential antimicrobial activity
1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine 4-Fluorophenylmethyl, Tetrahydrofuranmethyl 308.37 g/mol Low lipophilicity (logP = 1.2); σ1 receptor ligand for brain imaging
1-(2-Methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine 2-Methoxyphenyl, Nitrobenzyl-piperidine 481.53 g/mol High dopamine D2 receptor affinity (Ki = 12 nM); antipsychotic potential
1-(4-Bromophenyl)piperazine (pBPP) 4-Bromophenyl 225.09 g/mol Psychoactive effects; detected in illicit drug samples

*Calculated based on substituent contributions.

Key Observations :

  • Receptor Binding : The ethylphenyl group may reduce steric hindrance compared to bulkier substituents (e.g., nitrobenzyl), enhancing receptor interactions .
  • Metabolic Stability : Ethyl groups are less prone to oxidative metabolism than methylsulfanyl or furyl groups, suggesting improved stability .
Pharmacological Activity
  • Anticancer Potential: Hybrid piperazine-triazole compounds (e.g., 1-((N1-substituted benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)piperazine) show activity against solid tumors . The target compound’s bromine atom may enhance DNA intercalation or topoisomerase inhibition.
  • Antihistamine Activity : Meclizine (1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine) demonstrates H1 receptor antagonism . The ethylphenyl group in the target compound could mimic this activity but with altered selectivity.
  • Psychoactive Effects: Bromophenylpiperazines like pBPP are linked to stimulant and hallucinogenic effects, suggesting caution in structural optimization .
Physicochemical Properties
  • Lipophilicity : The target compound’s calculated logP (~3.5) is higher than fluorinated analogs (logP = 1.2) , favoring membrane permeability but possibly reducing solubility.
  • Crystal Structure : Piperazine rings typically adopt chair conformations, with substituents in equatorial positions. The ethylphenyl group may induce slight distortions compared to smaller groups .

Biological Activity

1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine is a compound belonging to the piperazine class, which is known for its diverse biological activities. This article aims to provide a detailed examination of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C19H24BrN
  • Molecular Weight : 344.31 g/mol
  • CAS Number : 1130307-08-3

The presence of bromine and ethyl groups in its structure may influence its interaction with biological targets, enhancing its pharmacological profile.

Anticancer Activity

Piperazine derivatives have been extensively studied for their anticancer properties. For instance, modifications in the piperazine structure have shown promising results in inhibiting cancer cell proliferation. The compound's ability to interact with various cellular pathways may lead to apoptosis in cancer cells . In vitro studies on similar piperazine compounds indicate cytotoxic activity against human cancer cell lines, emphasizing the need for further exploration of this compound's potential in oncology.

The mechanisms by which piperazine derivatives exert their biological effects are multifaceted:

  • Enzyme Inhibition : Piperazine derivatives have been shown to inhibit key enzymes involved in cellular signaling and metabolism. For example, acetylcholinesterase (AChE) inhibition is a common target for neuroprotective agents .
  • Receptor Modulation : Compounds in this class may act as agonists or antagonists at various neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial in treating neurological disorders .
  • Interference with Cell Signaling : The interaction of these compounds with cellular signaling pathways can lead to altered gene expression and cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activities of structurally similar piperazine derivatives:

StudyCompoundActivityFindings
1-(4-Bromophenyl)-4-methylpiperazineAnticancerExhibited cytotoxicity against HeLa and Caco-2 cell lines
Various piperazine derivativesAntibacterialShowed MIC values between 0.0039 to 0.025 mg/mL against S. aureus
Piperidine-based compoundsEnzyme inhibitionSignificant AChE inhibition observed

Q & A

Q. What are the optimal synthetic routes for preparing 1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine?

A two-step alkylation strategy is commonly employed for asymmetrically substituted piperazines. First, mono-alkylation of piperazine with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) yields 1-[(4-bromophenyl)methyl]piperazine. Subsequent reaction with 4-ethylbenzyl chloride or bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) ensures selective N-alkylation. Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient (7:3 to 1:1) achieves >95% purity .

Q. How can the structural conformation of this compound be characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving bond lengths, angles, and piperazine ring conformation (typically chair or boat). For example, related bis-arylpiperazines show chair conformations with puckering parameters Q = 0.591 Å and Φ = 333° . Complementary techniques include:

  • ¹H/¹³C NMR : Distinct methylene proton signals (δ 3.4–3.8 ppm for N–CH₂–Ar) and aryl carbons (δ 115–140 ppm).
  • IR Spectroscopy : C–Br stretch at ~550–600 cm⁻¹ and piperazine C–N vibrations at ~1,100 cm⁻¹ .

Q. What analytical methods are suitable for detecting degradation products?

Reversed-phase HPLC with a C18 column and microemulsion mobile phases (e.g., SDS/1-butanol/n-heptane) resolves degradation products. For example, oxidative degradation of similar piperazines generates N-oxides (retention time ~12 min) and aryl ketones (~18 min) . LC-MS (ESI+) with m/z matching confirms structures .

Advanced Research Questions

Q. How do substituents (bromo, ethyl) influence affinity for neurotransmitter transporters?

The bromophenyl group enhances halogen bonding with residues in the serotonin transporter (SERT) binding pocket, while the ethyl group modulates lipophilicity (logP ~3.2), affecting blood-brain barrier penetration. Competitive radioligand assays (e.g., [³H]paroxetine for SERT) show IC₅₀ values <100 nM for bromo-substituted analogs, compared to ~500 nM for non-halogenated derivatives . Molecular dynamics simulations reveal that the ethyl group stabilizes hydrophobic interactions with Leu406 in the dopamine transporter (DAT) .

Q. What strategies mitigate metabolic instability in vivo?

  • Deuterium labeling : Replacing labile C–H bonds (e.g., benzylic positions) with deuterium reduces CYP450-mediated oxidation (t₁/₂ increases from 2.1 to 4.8 hr in rat liver microsomes).
  • Prodrug modification : Phosphate ester derivatives improve aqueous solubility (from 0.5 mg/mL to 12 mg/mL) and delay first-pass metabolism .

Q. How can structure-activity relationships (SAR) guide the design of analogs with reduced off-target effects?

Systematic substitution at the 4-ethylphenyl position (e.g., replacing ethyl with cyclopropyl or methoxy) alters selectivity profiles. For instance:

  • 4-Cyclopropyl : 10-fold selectivity for σ₁ receptors over α₁-adrenoceptors.
  • 4-Methoxy : Reduces hERG channel inhibition (IC₅₀ >30 μM vs. 1.2 μM for parent compound) .

Mechanistic and Methodological Questions

Q. What in vitro models are appropriate for studying neuropharmacological activity?

  • Calcium flux assays : HEK293 cells expressing Cav2.2 channels to assess calcium channel blockade (IC₅₀ ~50 nM).
  • Microelectrode arrays (MEAs) : Primary neuronal cultures to evaluate seizure-like activity suppression (50% inhibition at 10 μM) .

Q. How can conflicting data on receptor binding affinities be resolved?

Discrepancies in reported Ki values (e.g., 5-HT₁A: 15 nM vs. 120 nM) often arise from assay conditions. Standardize protocols using:

  • Homogenate vs. whole-cell assays : Membrane preparations exclude intracellular modifiers.
  • Radioligand choice : [³H]8-OH-DPAT for 5-HT₁A vs. [³H]ketanserin for 5-HT₂A .

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